N-(4-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(4-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a 4-fluorophenyl acetamide core linked via a sulfanyl (-S-) group to a substituted imidazole ring. The imidazole moiety is further functionalized with a furan-2-ylmethyl group at the N1 position. Key structural attributes include:
- 4-Fluorophenyl group: Enhances metabolic stability and influences binding interactions through its electronegative fluorine atom.
- Furan-2-ylmethyl substituent: Introduces aromaticity and oxygen-based hydrogen-bonding capacity.
This compound’s design aligns with strategies to optimize pharmacokinetic properties while targeting biological systems such as enzymes or receptors via its multifunctional groups.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c17-12-3-5-13(6-4-12)19-15(21)11-23-16-18-7-8-20(16)10-14-2-1-9-22-14/h1-9H,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTKHRZIXVMVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group, an imidazole moiety, and a furan substituent. These structural elements are critical for its biological activity. The molecular formula is C₁₅H₁₃FN₄OS, with a molecular weight of approximately 314.36 g/mol.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses in cells.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways that regulate cellular functions.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, thiazole-bearing molecules have shown cytotoxic effects against various cancer cell lines, with IC₅₀ values often below 5 µg/mL . Although specific data on this compound is limited, its structural analogs suggest potential effectiveness against tumors.
Antimicrobial Properties
The compound's imidazole and furan components may contribute to antimicrobial activity. Similar derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have reported that thiazole derivatives exhibit comparable antimicrobial efficacy to established antibiotics like norfloxacin .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and receptor binding |
| Imidazole Moiety | Critical for enzyme inhibition and receptor modulation |
| Furan Substituent | Potentially increases antimicrobial properties |
Studies indicate that modifications in these groups can significantly alter the compound's potency and selectivity.
Study 1: Antitumor Efficacy
A recent investigation into structurally related compounds revealed that those with similar imidazole and furan groups exhibited substantial growth inhibition in various cancer cell lines. The study utilized molecular dynamics simulations to elucidate binding interactions with target proteins, indicating that hydrophobic contacts were predominant .
Study 2: Antimicrobial Activity
Another study focused on thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups was found to enhance the activity of these compounds, suggesting that similar modifications could be beneficial for this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs based on imidazole core modifications, aromatic substituents, and sulfur-containing linkages.
Substituents on the Imidazole Ring
- Nitroimidazole derivatives: Example: N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide () features a nitro group at the imidazole C2 position, known for antimicrobial and antiparasitic activity via radical formation under anaerobic conditions . Structural Impact: Nitro groups are electron-withdrawing, whereas the furan-2-ylmethyl group in the target compound is electron-rich, altering electronic distribution and reactivity.
- Sulfonyl/sulfinyl derivatives: Example: N-[1-(2-chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]acetamide () contains a sulfonyl group at C4, enhancing stability and hydrogen-bonding capacity .
Aromatic Substituents
- Fluorophenyl vs. chlorophenyl/naphthyl :
- Example: 2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide () replaces the fluorophenyl with a bulkier naphthyl group, likely increasing steric hindrance and π-π stacking .
- Comparison: The 4-fluorophenyl group in the target compound balances electronegativity and steric effects, optimizing receptor interactions compared to chlorophenyl (e.g., ) or pyridyl () variants.
Sulfur Linkages
- Sulfanyl vs. sulfinyl/sulfonyl: Example: N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide () incorporates a chiral sulfinyl group, enabling stereospecific interactions (e.g., p38 MAP kinase inhibition) .
Comparative Data Table
Q & A
Basic: What synthetic methodologies are most effective for preparing N-(4-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between a 2-thioimidazole precursor and 2-chloro-N-(4-fluorophenyl)acetamide. Key steps include:
- Thiol activation : Use potassium carbonate (K₂CO₃) as a base to deprotonate the thiol group in the imidazole intermediate, facilitating nucleophilic attack on the chloroacetamide derivative .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide or ethanol) enhance reaction efficiency. Ethanol is preferred for recrystallization to improve purity .
- Temperature control : Reactions are conducted at 60–80°C under reflux to balance reaction rate and side-product minimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures ≥95% purity, verified by HPLC .
Advanced: How do structural features (e.g., dihedral angles, substituent electronic effects) influence the compound’s bioactivity and target selectivity?
Methodological Answer:
- Dihedral angle analysis : X-ray crystallography (using SHELXL for refinement ) reveals that the dihedral angle between the imidazole and fluorophenyl rings (e.g., ~24.9° in analogs ) affects steric interactions with biological targets. Smaller angles enhance planar stacking with enzyme active sites .
- Substituent effects : Electron-withdrawing groups (e.g., fluorine on the phenyl ring) increase electrophilicity, potentially enhancing binding to cysteine residues in enzymes like cyclooxygenase (COX). Computational DFT studies can quantify these electronic effects .
- Furan flexibility : The furan-2-ylmethyl group’s conformational freedom may modulate membrane permeability, assessed via logP calculations and MD simulations .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ ~7.2–7.6 ppm), imidazole (δ ~7.0–7.5 ppm), and furan (δ ~6.3–7.4 ppm) moieties. Coupling constants (e.g., J = 8.5 Hz for adjacent fluorophenyl protons) validate regiochemistry .
- IR : Confirm sulfanyl (C–S stretch ~600–700 cm⁻¹) and acetamide (N–H bend ~1550 cm⁻¹) groups .
- Chromatography :
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- TLC : Monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Advanced: How can crystallographic data resolve contradictions in reported structural models of this compound?
Methodological Answer:
- Data collection : High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K minimizes thermal motion artifacts. Resolve ambiguities in sulfanyl group orientation or furan ring puckering .
- Refinement strategies :
- Validation tools : Check R1/wR2 residuals (<5%) and PLATON ADDSYM to detect missed symmetry .
Advanced: What computational approaches predict the compound’s interaction with biological targets (e.g., COX-2, kinases)?
Methodological Answer:
- Molecular docking :
- Software : AutoDock Vina or Schrödinger Glide docks the compound into COX-2 (PDB: 5KIR). Parameterize the sulfanyl group’s partial charges using RESP charges from Gaussian09 .
- Pose validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with known inhibitors (e.g., celecoxib) and validate via MM/GBSA binding energy calculations .
- QSAR modeling :
- Descriptors : Use Molinspiration-derived parameters (e.g., topological polar surface area, logP) to correlate with IC₅₀ data from enzyme assays .
- Machine learning : Train random forest models on imidazole-thioacetamide libraries to predict anti-inflammatory activity .
Basic: How can researchers mitigate synthetic challenges (e.g., low yield, byproducts) during scale-up?
Methodological Answer:
- Byproduct minimization :
- Oxidation control : Conduct reactions under nitrogen to prevent sulfanyl group oxidation to sulfoxide .
- Catalysis : Add catalytic KI (10 mol%) to accelerate chloroacetamide reactivity .
- Scale-up adjustments :
- Solvent volume : Reduce ethanol volume by 30% in recrystallization to maintain yield during large-scale synthesis .
- Continuous flow : Implement microreactors for thioimidazole-acetamide coupling to enhance mixing and reduce reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
